1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea
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Overview
Description
1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a dimethylfuran moiety, and a hydroxypropyl urea segment
Preparation Methods
The synthesis of 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylfuran Moiety: This step involves the functionalization of furan with methyl groups at the 2 and 5 positions.
Hydroxypropyl Urea Segment: The final step involves the coupling of the cyclopentyl and dimethylfuran intermediates with a hydroxypropyl urea derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amine: This compound has a similar structure but with an amine group instead of a urea group.
1-Cyclopentyl-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)alcohol: This compound features an alcohol group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-10-9-13(11(2)20-10)14(18)7-8-16-15(19)17-12-5-3-4-6-12/h9,12,14,18H,3-8H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRWHSWFULZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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